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For professionals in research, science, and drug development, understanding the metabolic
response to excipients and active ingredients is paramount. This guide provides a
comprehensive comparison of the glycemic and insulinemic responses to isomalt, a sugar
replacer derived from beet sugar, in relation to other low-glycemic alternatives. The data
presented is compiled from various clinical studies to offer a clear, evidence-based overview of
isomalt's performance.

Isomalt's low impact on blood glucose and insulin levels has been consistently validated in
clinical trials.[1][2] As a polyol, or sugar alcohol, it is slowly and incompletely absorbed in the
small intestine, resulting in a blunted glycemic response compared to sucrose and other
sugars.[3][4] This characteristic makes it a favorable ingredient in products designed for
individuals requiring blood sugar management.

Quantitative Comparison of Glycemic and
Insulinemic Responses

To facilitate a clear comparison, the following table summarizes the Glycemic Index (GI) and
Insulinemic Index (Il) of isomalt and other common polyols, with glucose and sucrose provided
as high-glycemic references. The Gl is a relative ranking of carbohydrates on a scale from 0 to
100 according to how they affect blood glucose levels. The Il, similarly, measures the
postprandial insulin response to a food.
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Sweetener Glycemic Index (Gl) Insulinemic Index (Il)
Glucose 100 100

Sucrose (Table Sugar) 65 43

Isomalt 9 6

Xylitol 13 11

Sorbitol 9 11

Mannitol 0 0

Maltitol 35 27

Erythritol 0 2

Data sourced from a
comprehensive review of

polyol metabolism.[5]

As the data indicates, isomalt exhibits one of the lowest glycemic and insulinemic indices
among the listed polyols, second only to mannitol and erythritol which have a negligible impact
on both measures.

Further clinical evidence demonstrates the significant impact of replacing sugar with isomalt in
various food products. A series of randomized controlled trials on sweets (chocolate, candies,
mints, and jam) where sugar was replaced 1:1 with isomalt showed a remarkable reduction in
postprandial glucose and insulin responses in healthy adults.[1][2] Specifically, the incremental
glucose peak (iCmax) was reduced by 46% to 83%, and the two-hour incremental area under
the curve (IAUC2h) for glucose was lowered by 5% to 71%.[1][2] The corresponding insulin
response was even more pronounced, with a 70% to 92% reduction in iCmax and a 58% to
87% decrease in IAUC2h.[1][2]

Experimental Protocols

The determination of the glycemic index of isomalt and its alternatives is typically conducted
through standardized in vivo clinical trials. The following outlines a general experimental
workflow for such a study.
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A cohort of healthy adult volunteers is recruited for the study. Participants are required to fast
overnight prior to the testing sessions. On separate occasions, each participant consumes a
test food containing a standardized amount of the test carbohydrate (e.g., 50 grams of isomalt)
or a reference carbohydrate (glucose). Capillary blood samples are collected at baseline
(fasting) and at regular intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) after consumption
of the test or reference food. Blood glucose levels are then measured for each sample. The
incremental area under the glucose response curve (iIAUC) is calculated for both the test food
and the reference food. The Gl of the test food is then determined as the IAUC of the test food
divided by the iIAUC of the reference food, multiplied by 100.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. mdpi.com [mdpi.com]

o 2. researchgate.net [researchgate.net]
e 3. polyols-eu.org [polyols-eu.org]

e 4. ovid.com [ovid.com]

o 5. cambridge.org [cambridge.org]

 To cite this document: BenchChem. [Isomalt's Low Glycemic Index: A Comparative Clinical
Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1678288#validation-of-the-low-glycemic-index-of-
isomalt-in-clinical-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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